![molecular formula C11H17N3O2S B2817238 2-[4-(Methylsulfonyl)piperazin-1-yl]aniline CAS No. 714282-43-6](/img/structure/B2817238.png)
2-[4-(Methylsulfonyl)piperazin-1-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[4-(Methylsulfonyl)piperazin-1-yl]aniline” is an organic compound with the molecular formula C11H17N3O2S . It is used as an intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(4-Nitrophenyl)-1-methylsulfonylpiperazine with hydrogen in methanol, yielding 4-(4-Methanesulfonyl-piperazin-l-yl)-phenylamine . Another method involves the reaction of 4-(4-Nitrophenyl)-1-methylsulfonylpiperazine with ammonia in methanol .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring attached to an aniline group via a sulfonyl bridge . The piperazine ring carries a methylsulfonyl substituent .Physical and Chemical Properties Analysis
This compound has a molecular weight of 255.34 . It has several physicochemical properties, including a number of heavy atoms (17), a number of H-bond acceptors (3.0), a number of H-bond donors (1.0), and a molar refractivity of 76.07 . It also has a high GI absorption and is very soluble .科学的研究の応用
Hypoxic-Cytotoxic Agents
Research has explored the synthesis and in vitro activities of new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, featuring piperazines and anilines, highlighting their potential as hypoxic-cytotoxic agents. Piperazine derivatives, particularly those with 7-chloro-3-(4-methylpiperazin-1-yl) groups, demonstrated potent activity, suggesting a promising avenue for developing new therapeutic compounds targeting hypoxic cancer cells (Ortega et al., 2000).
Antimicrobial Activity
The synthesis of new piperazine derivatives containing the sulfonyloxy aniline moiety has been investigated for their antimicrobial properties. These derivatives have shown considerable antibacterial activity, providing a foundation for the development of new antimicrobial agents (Patel, Desai, & Mistry, 2004).
Atypical Antipsychotic Agents
Research into (piperazin-1-yl-phenyl)-arylsulfonamides has unveiled compounds with high affinities for serotonin (5-HT) receptors, particularly 5-HT(2C) and 5-HT(6). These compounds, such as naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide, exhibit significant antagonistic activity and selectivity, pointing to their potential as atypical antipsychotic agents (Park et al., 2010).
Anticancer Evaluation
The investigation of polyfunctional substituted 1,3-thiazoles, especially those with a piperazine substituent, has shown significant in vitro anticancer activity across various cancer cell lines. This research underscores the therapeutic potential of these compounds in oncology (Turov, 2020).
Molecular Docking Studies
Synthesis and molecular docking studies of novel quinolone-3-carbaldehyde derivatives with piperazin-1-yl groups have been conducted to explore their interactions with target proteins. These studies offer insights into the development of new drugs with improved efficacy and selectivity (Desai et al., 2017).
Safety and Hazards
The safety data sheet for “2-[4-(Methylsulfonyl)piperazin-1-yl]aniline” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
It is suggested that similar compounds have been found to interact with the pi3ks pathway , which is ubiquitously dysregulated in various human cancers and thus has become a promising anti-cancer target .
Mode of Action
Similar compounds have been found to bind to both the cas and pas site, giving a mixed type of inhibition .
Biochemical Pathways
It is suggested that similar compounds can inhibit the pi3k/akt/mtor pathway in human cancer cells .
Result of Action
Similar compounds have been found to have anti-cancer effects by inhibiting the pi3k/akt/mtor pathway in human cancer cells .
特性
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-17(15,16)14-8-6-13(7-9-14)11-5-3-2-4-10(11)12/h2-5H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTBCZJEEYEADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(azepan-1-ylsulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2817157.png)
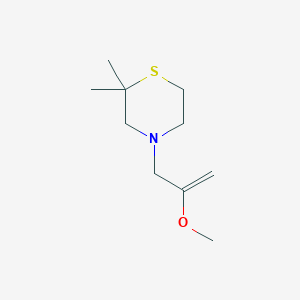
![4-methoxy-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B2817159.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2817160.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2817161.png)
![6-(2,4,5-Trichlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2817162.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2817165.png)
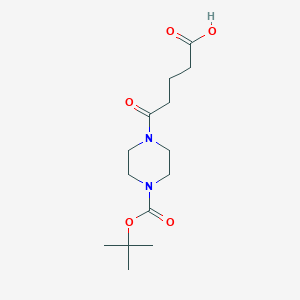
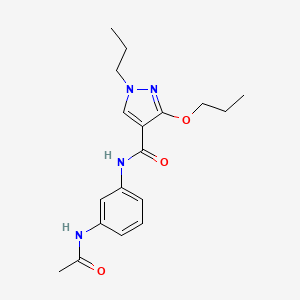
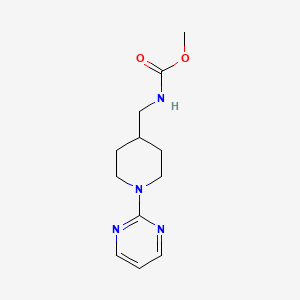
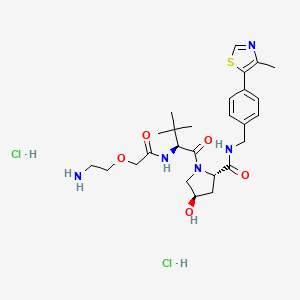
![N-(4-methoxyphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2817174.png)
![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2817177.png)

